4-(2,2,6-Trimethylcyclohexyl)-2-butanone
Description
Contextual Significance as a Sesquiterpenoid Ketone in Organic Synthesis
4-(2,2,6-Trimethylcyclohexyl)-2-butanone belongs to the broad class of compounds known as sesquiterpenoids. Sesquiterpenes are C15 compounds built from three isoprene (B109036) units and are known for their immense structural diversity, encompassing acyclic, and various cyclic skeletons. mdpi.com Many sesquiterpenoids are naturally occurring, while others, like tetrahydroionone, are derivatives obtained through synthetic modification of natural precursors.
The compound is typically produced via the catalytic hydrogenation of ionones (either α- or β-ionone), which are unsaturated ketones found in various essential oils. chemicalbook.com This process saturates the cyclohexene (B86901) ring and the side chain's double bond, converting the ionone (B8125255) into the corresponding saturated ketone. The ketone functional group is a common feature in oxygenated sesquiterpenoids and serves as a crucial handle for further synthetic transformations. mdpi.com In the context of organic synthesis, sesquiterpenoid ketones are valuable intermediates and building blocks for creating more complex molecules. columbia.edu The synthesis of this compound itself is a practical example of controlled hydrogenation, a fundamental reaction in organic chemistry. chemicalbook.com
Academic Interest in the Highly Substituted Cyclohexyl Moiety and Ketone Functionality
The structure of this compound presents significant academic interest, particularly concerning its highly substituted cyclohexane (B81311) ring. The stereochemistry of substituted cyclohexanes is a cornerstone of organic chemistry, and this molecule serves as an excellent case study. The cyclohexane ring preferentially adopts a chair conformation to minimize angular and torsional strain. libretexts.org
The synthesis of complex, highly substituted cyclohexyl moieties is a significant challenge and a focus of research, as this structural motif is present in numerous biologically active natural products, such as the immunosuppressant FK-506. rsc.org Furthermore, synthetic molecules containing substituted cyclohexyl rings have been investigated for therapeutic applications, for instance, as gamma-secretase inhibitors in Alzheimer's disease research. nih.gov The ketone functionality within the molecule provides a reactive site for a variety of chemical reactions, including reduction to the corresponding alcohol, 1-(2,2,6-trimethylcyclohexyl)butan-2-ol, or elaboration of the carbon skeleton through enolate chemistry. nih.gov
Overview of Key Research Domains for this compound
Research interest in this compound is concentrated in a few key domains that leverage its unique structural and chemical properties.
Fragrance Chemistry: The primary application of this compound, known commercially as Tetrahydroionone, is in the fragrance industry. chemicalbook.com It is valued for its stable, woody, and amber-like scent. Its synthesis from ionones, which are themselves important floral fragrance materials, situates it within the family of ionone-derived scents. The structural similarity to other potent woody odorants, such as timber propanol (B110389) (often known by trade names like Norlimbanol or Karmawood), underscores the importance of the trimethylcyclohexyl motif in designing synthetic fragrances. thegoodscentscompany.com
Synthetic and Stereoselective Chemistry: The preparation of this compound is a subject of study in synthetic methodology. Research focuses on achieving high yields and stereoselectivity. For instance, processes involving the aldol (B89426) condensation of 1-formyl-2,6,6-trimethylcyclohexane with 2-pentanone followed by hydrogenation aim to control the formation of the desired trans isomer, which is often preferred for its olfactory properties. google.com These synthetic routes are valuable for industrial-scale production and for academic exploration of reaction mechanisms.
Conformational Analysis: As a polysubstituted cyclohexane, the molecule is a model for studying stereochemical and conformational principles. libretexts.org The interplay of its bulky substituents and the resulting conformational preferences are of fundamental interest in physical organic chemistry. Understanding these relationships helps predict the structure and properties of other complex cyclic molecules.
Table 2: Key Research Domains and Significance
| Research Domain | Significance |
|---|---|
| Fragrance Chemistry | Utilized for its woody-amber scent profile; part of the important ionone family of aroma chemicals. chemicalbook.com |
| Synthetic Chemistry | Serves as a target for developing and optimizing synthetic methods like catalytic hydrogenation and aldol reactions. google.com |
| Stereochemistry | Acts as a model compound for studying conformational analysis in highly substituted cyclohexane systems. libretexts.orgmasterorganicchemistry.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tetrahydroionone |
| α-Ionone |
| β-Ionone |
| 1-(2,2,6-trimethylcyclohexyl)butan-2-ol |
| 1-formyl-2,6,6-trimethylcyclohexane |
| 2-Pentanone |
| FK-506 |
Structure
3D Structure
Properties
IUPAC Name |
4-(2,2,6-trimethylcyclohexyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h10,12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCDGQHNORPNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1CCC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863696 | |
| Record name | 4-(2,2,6-Trimethylcyclohexyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-85-8 | |
| Record name | Tetrahydroionone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,6,6-Trimethylcyclohexyl)butan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,6,6-trimethylcyclohexyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereochemistry and Stereoselective Synthesis of 4 2,2,6 Trimethylcyclohexyl 2 Butanone Isomers
Chiral Centers and Enantiomeric Forms of 4-(2,2,6-Trimethylcyclohexyl)-2-butanone
The molecular structure of this compound, also known as tetrahydroionone, contains two chiral centers within its substituted cyclohexane (B81311) ring. nist.gov These stereocenters are located at carbon 1 (C1), which bears the butan-2-one substituent, and carbon 6 (C6), which is attached to a methyl group. The carbon at the 2-position is a quaternary center with two methyl groups and is therefore not chiral.
The presence of two distinct chiral centers gives rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers (mirror images) which are diastereomers of each other. The relationship between these isomers is critical in synthesis, as achieving a specific desired isomer requires precise control over the reaction pathways. A practical enzymatic synthesis of a related compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, highlights the possibility of producing specific stereoisomers, though uncontrolled reactions can result in mixtures of all four forms. nih.gov
| Configuration | Enantiomeric Pair | Diastereomeric Relationship |
|---|---|---|
| (1R, 6R) | Pair A | Diastereomers of Pair B |
| (1S, 6S) | ||
| (1R, 6S) | Pair B | Diastereomers of Pair A |
| (1S, 6R) |
Asymmetric Catalysis in the Synthesis of Optically Active Trimethylcyclohexyl Derivatives
The synthesis of specific, optically active enantiomers of trimethylcyclohexyl derivatives relies heavily on asymmetric catalysis. This field employs chiral catalysts to guide a reaction toward a desired stereochemical outcome, often with high enantioselectivity. wikipedia.org Homogeneous hydrogenation catalysts, for instance, are typically organometallic complexes where chiral ligands are coordinated to a metal center (such as Ru, Rh, Ir), and the choice of ligand is decisive for achieving high chiral induction. pnas.org Modern synthetic chemistry has developed a variety of powerful strategies, including chiral Lewis acid catalysis, enantioselective alkylations, and amine-catalyzed transformations, to construct these valuable chiral building blocks. wikipedia.orgnih.govrsc.org
Chiral Lewis Acid Catalysis and Enantioselective Cycloadditions
Chiral Lewis acids (CLAs) are catalysts that direct the stereochemical course of a reaction to favor one enantiomer or diastereomer. wikipedia.org These catalysts typically consist of a metal atom (e.g., aluminum, titanium, iridium, rhodium) coordinated to a chiral ligand, which creates a sterically defined environment around the active site. wikipedia.orgucdavis.edu This approach is highly effective in a range of reactions, including cycloadditions, which are fundamental for forming cyclic structures like the cyclohexane ring. wikipedia.orgucdavis.edu
In a typical CLA-catalyzed reaction, the Lewis acid activates a substrate, and the chiral ligand ensures that the subsequent bond formation occurs from a specific face of the molecule, leading to an enantioenriched product. wikipedia.org For example, chiral AlBr₃-activated 1,3,2-oxazaborolidine has been used to catalyze a cascade of photocycloaddition and rearrangement to yield polycyclic compounds with high enantiomeric excess (82–96% ee). rsc.org Similarly, chiral-at-metal iridium(III) and rhodium(III) complexes, which use the octahedral metal center itself as the exclusive source of chirality, have proven to be effective catalysts for Michael additions and cycloadditions, activating substrates through two-point binding. ucdavis.edu The synergy of photoredox catalysis with chiral Lewis acid catalysis has further expanded the scope of these reactions, enabling enantioselective C(sp³)-H functionalization under mild, visible-light-mediated conditions. semanticscholar.org
Enantioselective Reductive Alkylacylation Strategies
A powerful and modern method for the asymmetric synthesis of complex chiral ketones is the enantioselective, three-component reductive alkylacylation of alkenes. nih.govchemrxiv.orgchemrxiv.org This strategy allows for the modular construction of structurally diverse, enantioenriched α-amino ketones from simple, readily available starting materials. nih.govresearchgate.net
The reaction typically involves the nickel-catalyzed coupling of an alkene with an alkyl bromide and a carboxylic acid derivative (such as an anhydride). nih.govchemrxiv.org The key to achieving high enantioselectivity is the use of a suitable chiral ligand, often a biimidazoline ligand, which complexes with the nickel catalyst. nih.govchemrxiv.orgchemrxiv.org This chiral catalyst complex controls the stereochemical outcome of the reaction, effectively suppressing the non-catalyzed background reaction and leading to products with excellent enantioselectivity. nih.govchemrxiv.org This approach is noted for its operational simplicity and broad tolerance of various functional groups, making it a valuable tool for accessing complex chiral molecules. nih.govchemrxiv.org
Amine-Catalyzed Stereoselective Transformations
Amine-catalyzed reactions represent another important avenue for the stereoselective synthesis of ketones and their derivatives. These transformations can involve the use of amines as catalysts (organocatalysis) or as reagents in a catalyzed process to introduce nitrogen and control stereochemistry.
One such method is the direct reductive amination of ketones, where a ketone is converted into an amine in a single step. For instance, using a Re₂O₇/NaPF₆ catalyst system, ketones can react with electron-deficient amines to yield products with excellent chemoselectivity and, in the case of 2-alkyl cyclohexanones, high diastereoselectivity. rsc.org
Biocatalysis offers a highly selective alternative, utilizing enzymes to perform complex transformations. A notable example is the biocatalytic cascade that combines ene-reductases (EReds) and imine reductases (IReds) or reductive aminases (RedAms). nih.govacs.org This system can convert α,β-unsaturated ketones into primary, secondary, or tertiary amines containing two stereogenic centers with very high diastereomeric and enantiomeric ratios (up to >99.8:<0.2). nih.gov Such enzymatic cascades provide a modular approach where combining enzymes with different stereoselectivities can, in principle, provide access to all four possible stereoisomers of a product. nih.govacs.org Furthermore, direct three-component Mannich-type reactions, which couple an aldehyde, an amine, and a ketone, can be catalyzed to afford β-amino ketones with good to excellent stereoselectivity. tandfonline.com
Role of Chiral Ligands in Stereochemical Control (e.g., Diphosphine Ligands, Biimidazoline Ligands)
Chiral ligands are the cornerstone of asymmetric metal catalysis, as they are responsible for transferring stereochemical information to the substrate. The ligand's structure, symmetry, and electronic properties create a precisely defined chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol. pnas.org
Diphosphine ligands are among the most successful and widely used classes of chiral ligands. pnas.orgnih.gov Many of these ligands, such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), possess C₂ symmetry, which reduces the number of possible transition states and often leads to higher enantioselectivity. pnas.org In ruthenium-catalyzed asymmetric hydrogenation of ketones, the diphosphine ligand forms a complex with the metal, which then reacts with hydrogen and the substrate. The steric and electronic profile of the ligand dictates how the substrate can approach the metal center, thereby controlling the stereochemistry of the reduction. pnas.org The development of ligands like SYNPHOS and DIFLUORPHOS illustrates the continuous effort to fine-tune these properties for optimal catalytic activity and chiral induction. pnas.org
Biimidazoline ligands are another important class of chiral inductors, particularly in modern nickel-catalyzed reactions. nih.govnih.gov These ligands have been successfully employed in the enantioselective, three-component reductive alkylacylation of enamides. nih.govchemrxiv.org In this context, the chiral biimidazoline ligand coordinates to the nickel center, and this complex facilitates enantioselective control by directing the coupling partners. nih.govchemrxiv.org The tunability of the electronic and steric properties of biimidazoline ligands makes them valuable for a range of asymmetric transformations, including palladium-catalyzed allylations. nih.gov
| Ligand Type | Example Ligand | Metal | Reaction Type | Selectivity Reference |
|---|---|---|---|---|
| Diphosphine | BINAP | Ru | Asymmetric Hydrogenation | Extraordinary expansion of scope. pnas.org |
| Diphosphine | SYNPHOS | Ru | Asymmetric Hydrogenation of Ketones | High enantioselectivity. pnas.org |
| Diphosphine | Trost System Ligands (TSL) | Pd | Asymmetric Allylic Alkylation | Eminent class of chiral inductors. nih.gov |
| Biimidazoline | (Box/Im) | Ni | Reductive Alkylacylation | Excellent enantioselectivity. nih.govchemrxiv.org |
| Biimidazoline | Tricyclic Biimidazolines | Pd | Asymmetric Allylation | Up to 80% ee. nih.gov |
| Phosphine-Phosphoramidite | HY-phos | Rh | Asymmetric Hydrogenation of Olefins | Up to 99% ee. tandfonline.com |
Control of Diastereoselectivity in Synthetic Pathways
Achieving diastereoselectivity—the preferential formation of one diastereomer over others—is a critical challenge in the synthesis of molecules with multiple stereocenters, such as this compound. Several strategies have been developed to address this, often by exploiting the inherent steric and electronic properties of the substrate or by using highly selective catalysts.
One effective method is substrate control , where existing stereocenters or structural features in the starting material direct the stereochemical outcome of a new center. For instance, in the radical carboazidation of substituted methylenecyclohexanes, the stereoselectivity is highly dependent on the substitution pattern of the ring. figshare.com Introducing an axial substituent at the C2 position can lead to excellent stereocontrol, as the incoming radical preferentially attacks from the less hindered equatorial face. figshare.com
Catalyst-controlled reactions provide another powerful approach. Organocatalyzed domino reactions, such as a Michael-aldol cascade, can assemble highly functionalized cyclohexanone (B45756) rings with exceptional diastereoselectivity. nih.gov These reactions can create multiple contiguous stereocenters in a single operation, with the diastereomeric ratio governed by the selective aldol (B89426) cyclization step under kinetic control. nih.gov Similarly, enzymatic methods can exhibit exquisite diastereoselectivity. The two-step enzymatic reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone demonstrates how two separate, highly stereoselective enzymatic steps can be combined to produce a single diastereomer in high purity. nih.gov The first step establishes the chirality at the C6 position, and the second step selectively reduces a carbonyl group to create the C4 stereocenter, resulting in a doubly chiral product. nih.gov Chiral phosphine-phosphoramidite ligands have also been shown to achieve high enantioselectivities in various asymmetric reactions. tandfonline.com
Conformational Analysis of the Trimethylcyclohexyl Moiety and its Influence on Reactivity
The reactivity of the carbonyl group in this compound is profoundly influenced by the conformational preferences of its bulky trimethylcyclohexyl ring. This saturated six-membered ring predominantly adopts a chair conformation to minimize torsional and steric strain. The substitution pattern, featuring a gem-dimethyl group at the C2 position and a methyl group at the C6 position, dictates the steric environment around the butanone side chain.
In the most stable chair conformation, bulky substituents preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. The 2,2,6-trimethylcyclohexyl group creates a significant steric shield. This steric hindrance is a key factor governing the approach of nucleophiles to the electrophilic carbonyl carbon of the butanone side chain. nih.govnumberanalytics.comkhanacademy.org The presence of these bulky alkyl groups means that one face of the carbonyl group is significantly more sterically hindered than the other. nih.gov
This inherent conformational bias leads to high diastereoselectivity in nucleophilic addition reactions. nih.gov Nucleophilic attack occurs preferentially from the less sterically encumbered face of the carbonyl, leading to the predictable formation of one diastereomer over the other. libretexts.org The rate and selectivity of these reactions are therefore not solely dependent on the electronic properties of the carbonyl group but are largely controlled by these steric factors. numberanalytics.comkhanacademy.org For instance, in reactions with highly reactive nucleophiles, where transition states are early, the ground-state conformation of the ketone plays a decisive role in determining the stereochemical outcome. nih.gov
Table 1: Conformational Features and Their Influence on Reactivity
| Conformational Feature | Description | Influence on Reactivity |
|---|---|---|
| Chair Conformation | The trimethylcyclohexyl ring adopts a stable chair conformation to minimize ring strain. | Fixes the relative spatial orientation of the substituents, creating a defined steric environment. |
| Equatorial Substituents | The methyl groups and the butanone side chain tend to occupy equatorial positions to reduce steric strain from 1,3-diaxial interactions. | Maximizes the stability of the predominant conformer. |
| Steric Shielding | The gem-dimethyl group at C2 and the methyl group at C6 create a sterically congested environment on one face of the molecule. | Directs nucleophilic attack to the less hindered face of the carbonyl group, resulting in high diastereoselectivity. nih.gov |
| Restricted Rotation | The bond connecting the cyclohexyl ring and the butanone side chain has restricted rotation due to steric hindrance. | Maintains a preferred orientation of the carbonyl group relative to the ring, further influencing facial selectivity in reactions. |
Enantiospecific Syntheses of Natural Product Precursors and Analogs
The defined stereochemistry of this compound isomers makes them valuable chiral building blocks in the enantiospecific synthesis of more complex molecules, particularly natural product precursors and their analogs. rsc.org The ability to control the stereochemistry during synthesis is crucial, as different stereoisomers of a target molecule often exhibit distinct biological or olfactory properties. google.com
A notable example in a related class of compounds is the synthesis of karahanaenone, a fragrant terpene. rsc.orgujaen.es Syntheses of such molecules often rely on stereoselective cyclization reactions of acyclic precursors, where the stereochemistry of the starting material directs the formation of specific ring structures and stereocenters. ujaen.es The principles involved are directly applicable to the use of chiral trimethylcyclohexyl derivatives.
Furthermore, the structural motif of this compound is found in many commercially important fragrance ingredients, where specific isomers are desired for their unique odor characteristics. For instance, the synthesis of potent woody and ambery odorants often involves the stereoselective reduction of a ketone precursor. google.comgoogle.com The hydrogenation of the corresponding unsaturated ketone, 1-(2,6,6-trimethylcyclohexyl)-hex-1-en-3-one, yields 1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, with the isomeric ratio of the product being dependent on the reaction conditions and catalysts used. google.com The synthesis of specific isomers, such as the trans isomer, which possesses a distinct animalic and ambery character compared to its cis counterpart, highlights the importance of stereoselective synthesis in this field. google.com These synthetic strategies underscore the utility of stereochemically pure building blocks derived from or analogous to this compound for accessing valuable target molecules. researchgate.net
Table 2: Examples of Synthesized Natural Product Analogs and Related Compounds
| Target Compound/Analog | Precursor/Related Structure | Synthetic Relevance | Reference |
|---|---|---|---|
| Karahanaenone | 6,7-Epoxygeranyl acetate (B1210297) | Demonstrates stereoselective cyclization to form a seven-membered ring, a strategy relevant to terpene synthesis. | rsc.orgujaen.es |
| trans-δ-Damascone | (±)-(E)-1-(trans-2,6,6-trimethylcyclohex-3-enyl)but-2-enone | A rose ketone family fragrance, where the stereochemistry of the trimethylcyclohexenyl ring is key to its odor. | researchgate.net |
| trans-1-(2,6,6-Trimethylcyclohexyl)-hexan-3-ol | trans-1-(2,6,6-Trimethylcyclohexyl)-hex-1-en-3-one | A woody-ambery fragrance ingredient whose synthesis requires stereoselective hydrogenation to obtain the desired trans isomer. | google.comgoogle.com |
| Tetrahydroionol | This compound (Tetrahydroionone) | The direct reduction product, yielding an alcohol with related fragrance properties. | chemspider.com |
Compound Reference Table
Mechanistic Organic Chemistry of 4 2,2,6 Trimethylcyclohexyl 2 Butanone
Reaction Mechanisms of Ketone Functional Group Transformations
The chemical behavior of 4-(2,2,6-trimethylcyclohexyl)-2-butanone is largely dictated by its ketone functional group. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen, renders the carbon atom electrophilic and susceptible to attack by nucleophiles. The adjacent carbon atoms (α-carbons) exhibit enhanced acidity, enabling the formation of enolates, which are key intermediates in a variety of important reactions.
Nucleophilic Addition to the Carbonyl Center
Nucleophilic addition is a fundamental reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon of this compound. This attack breaks the π-bond of the carbonyl group, and the electron pair moves to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. pearson.com Subsequent protonation of the alkoxide by a weak acid, such as water or alcohol, yields the final neutral addition product.
The general mechanism can be summarized in two steps:
Nucleophilic Attack: The nucleophile (Nu⁻) adds to the carbonyl carbon, forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by a solvent or a weak acid (H-A) to give the alcohol product.
The steric hindrance imposed by the bulky 2,2,6-trimethylcyclohexyl group can influence the rate of nucleophilic attack compared to less substituted ketones. However, the fundamental mechanism remains the same.
| Step | Description | Intermediate/Product |
| 1 | A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. | Tetrahedral alkoxide intermediate |
| 2 | The alkoxide intermediate is protonated by a proton source (e.g., H₂O). | Neutral alcohol product |
Enolate Chemistry: Formation and Reactions (e.g., Halogenation, Aldol (B89426) Condensation)
The hydrogen atoms on the carbons alpha (α) to the carbonyl group of this compound are acidic and can be removed by a base to form a resonance-stabilized nucleophile called an enolate. pearson.com This compound has two sets of α-hydrogens: those on the methyl group (C1) and those on the methylene (B1212753) group (C3) attached to the cyclohexyl ring. The formation of the enolate is a crucial first step for reactions such as halogenation and aldol condensation. pearson.comsemanticscholar.org
Enolate Formation: A base (B⁻) abstracts an α-hydrogen, and the resulting negative charge is delocalized between the α-carbon and the carbonyl oxygen.
Reactions of the Enolate:
Halogenation: The enolate ion can act as a nucleophile and react with halogens (Cl₂, Br₂, I₂). The reaction involves the attack of the enolate on a halogen molecule, leading to the substitution of an α-hydrogen with a halogen atom. pearson.com This reaction is a key part of the haloform reaction.
Aldol Condensation: The enolate of this compound can act as a nucleophile and add to the carbonyl group of another aldehyde or ketone molecule (including another molecule of itself). semanticscholar.org This reaction forms a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.
Haloform Reactions of Methyl Ketones with Substituted Cyclohexyl Groups
The mechanism involves three main stages:
Enolate Formation and Polyhalogenation: In the presence of a base (e.g., hydroxide), an α-hydrogen from the methyl group is abstracted to form an enolate. pearson.combyjus.com This enolate then reacts with the halogen. This process is repeated two more times until all three hydrogens on the methyl group are replaced by halogen atoms, forming a tri-halogenated ketone intermediate. pearson.combyjus.com Each successive halogenation is faster than the previous one because the electron-withdrawing halogens increase the acidity of the remaining α-hydrogens.
Nucleophilic Attack by Hydroxide (B78521): The hydroxide ion then acts as a nucleophile, attacking the carbonyl carbon of the tri-halogenated intermediate. pearson.com This forms a tetrahedral intermediate.
Cleavage and Proton Transfer: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the trihalomethyl anion (-CX₃) as a leaving group. byjus.comquora.com This is possible because the trihalomethyl anion is stabilized by the electron-withdrawing halogen atoms. An acid-base reaction then occurs where the newly formed carboxylic acid protonates the trihalomethyl anion to yield the final products: a carboxylate salt and the haloform. byjus.com
| Stage | Key Steps | Result |
| 1 | Base-catalyzed enolate formation followed by three successive halogenations on the methyl carbon. | Tri-halogenated ketone intermediate |
| 2 | Nucleophilic attack of hydroxide on the carbonyl carbon. | Tetrahedral intermediate |
| 3 | Collapse of the intermediate, expulsion of the -CX₃ leaving group, and proton transfer. | Carboxylate salt and haloform (CHX₃) |
Mechanistic Insights into Cyclization Reactions
While this compound is itself a cyclic structure, understanding the cyclization reactions that form its core cyclohexyl ring is crucial. These reactions, often involved in the synthesis of its precursors like ionones, are governed by the formation and fate of carbocation intermediates. Terpene cyclases, for instance, catalyze complex cyclizations by generating, controlling, and quenching reactive carbocation intermediates. rsc.orgnih.gov
Carbocation Intermediates and Their Stabilization by Alkyl Substitution
Carbocations are pivotal, high-energy intermediates in many organic reactions, including the acid-catalyzed cyclization of acyclic precursors (like pseudoionone) to form the trimethylcyclohexyl ring system. beilstein-journals.org The formation of the carbocation is typically the rate-determining step.
The stability of these carbocation intermediates is paramount to the reaction's feasibility. According to Markovnikov's rule and general principles of carbocation stability, more substituted carbocations are more stable. The stability order is tertiary > secondary > primary. This is due to two main factors:
Inductive Effect: Alkyl groups are electron-donating and push electron density toward the positive charge, thus dispersing and stabilizing it.
Hyperconjugation: The overlap of filled C-H or C-C σ-bonds on adjacent alkyl groups with the empty p-orbital of the carbocation further delocalizes the positive charge.
In the cyclization to form the ionone (B8125255) ring, a tertiary carbocation is formed, which is stabilized by the attached alkyl (methyl) groups. This stabilization lowers the activation energy for the cyclization process.
Regioselectivity and Migratory Aptitudes in Cyclization Processes
Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. In the context of cyclization reactions forming the trimethylcyclohexyl ring, the final step often involves the elimination of a proton from a carbon adjacent to the carbocation center to form a double bond and yield a neutral product.
The position of this double bond is a matter of regioselectivity. For example, in the acid-catalyzed cyclization of pseudoionone, the tertiary carbocation intermediate can lose a proton from different adjacent carbons, leading to different isomers (e.g., α-ionone and β-ionone).
Formation of α-ionone: Involves the removal of a proton from within the newly formed ring, resulting in a double bond that is not conjugated with the carbonyl group of the side chain.
Formation of β-ionone: Involves the removal of a proton from the methyl group attached to the ring, leading to an exocyclic double bond that is in conjugation with the side chain's double bond and carbonyl group. This conjugated system is often the thermodynamically more stable product.
The reaction conditions, such as the choice of acid and solvent, can influence the regioselectivity of this deprotonation step, thereby controlling the product distribution. Migratory aptitudes, while more relevant in carbocation rearrangements (like Wagner-Meerwein shifts), are also a factor in complex cyclizations where the initial carbocation might rearrange to a more stable one before the final product is formed.
Mechanisms of Oxidation and Reduction Pathways
The carbonyl group of this compound is the primary site for oxidation and reduction reactions. The large cyclohexyl substituent plays a critical role in directing the stereochemical outcomes and influencing reaction rates.
Oxidation Pathways
Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. libretexts.org Oxidation of ketones typically requires strong oxidizing agents and often proceeds under harsh conditions, which can lead to the cleavage of carbon-carbon bonds. libretexts.org
A more controlled and synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orglibretexts.org The reaction proceeds through the formation of a tetrahedral intermediate, often called the Criegee intermediate, followed by the migration of one of the alkyl groups attached to the carbonyl carbon. wikipedia.orgjk-sci.com
The mechanism involves:
Protonation of the carbonyl oxygen by the peroxyacid, which activates the carbonyl carbon for nucleophilic attack.
Nucleophilic attack by the peroxyacid on the carbonyl carbon to form the Criegee intermediate.
A concerted rearrangement where one of the alkyl groups migrates to the adjacent oxygen atom, displacing a carboxylate anion. This migration is the rate-determining step. wikipedia.org
Deprotonation of the resulting oxocarbenium ion to yield the final ester product. wikipedia.org
For an unsymmetrical ketone like this compound, the regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the adjacent alkyl groups. The group that is more capable of stabilizing a positive charge migrates preferentially. The established order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.comyoutube.com
In this compound, the two groups attached to the carbonyl are a methyl group (primary) and a -CH2-CH2-(cyclohexyl) group (also primary at the point of attachment). However, the migration involves the entire group. Due to the substitution pattern, the cyclohexylmethylene group has a higher migratory aptitude than the methyl group. Therefore, the oxygen atom is inserted between the carbonyl carbon and the butanone chain's C3, leading to the formation of an acetate (B1210297) ester. The stereochemistry at the migrating carbon is retained during the process. jk-sci.comyoutube.com
Reduction Pathways
The reduction of the ketone functional group in this compound to a secondary alcohol, 4-(2,2,6-trimethylcyclohexyl)-2-butanol, can be readily achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.org
The mechanism of reduction by NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol) to yield the secondary alcohol. researchgate.net
The stereochemistry of this reduction is heavily influenced by the steric hindrance of the substrate. For sterically hindered ketones like this compound, the reaction is governed by "steric approach control". gatech.edu This principle predicts that the nucleophilic hydride will attack the carbonyl from the less sterically hindered face. The bulky 2,2,6-trimethylcyclohexyl group creates a sterically demanding environment, forcing the hydride to approach from the opposite side, which dictates the stereochemistry of the resulting alcohol. Studies on the reduction of other hindered cyclohexanones, such as 3,3,5-trimethylcyclohexanone, show a predominant attack from the less hindered equatorial side to produce the less stable axial alcohol. gatech.edu
| Reducing Agent | Substrate Type | Controlling Factor | Major Product (Stereochemistry) |
|---|---|---|---|
| NaBH₄, LiAlH₄ | Unhindered Cyclohexanone (B45756) | Product Development Control | More stable equatorial alcohol |
| NaBH₄, LiAlH₄ | Sterically Hindered Cyclohexanone | Steric Approach Control | Less stable axial alcohol |
Elimination Reactions Relevant to Butanone and Cyclohexyl Systems
Elimination reactions are not directly applicable to this compound itself but are highly relevant for its derivatives, particularly the alcohol formed upon its reduction, 4-(2,2,6-trimethylcyclohexyl)-2-butanol. This product is a β-hydroxy ketone, a class of compounds that can readily undergo dehydration to form α,β-unsaturated ketones. youtube.comfiveable.me This dehydration can be catalyzed by either acid or base.
Acid-Catalyzed Dehydration (E1 Mechanism)
Under acidic conditions, the dehydration of the β-hydroxy alcohol proceeds through an E1 (Elimination, Unimolecular) mechanism. jove.com
The hydroxyl group is protonated by the acid (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (H₂O). youtube.com
The water molecule departs, forming a secondary carbocation intermediate at C2 of the butanol chain.
A base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon (C1 or C3). According to Zaitsev's rule, the removal of a proton from the more substituted carbon (C3) is generally favored, leading to the more stable, conjugated α,β-unsaturated ketone, 4-(2,2,6-trimethylcyclohexyl)but-3-en-2-one. youtube.com
A potential complication in E1 reactions is the possibility of carbocation rearrangements, such as hydride shifts, to form a more stable carbocation, which could lead to a mixture of alkene products. youtube.com
Base-Catalyzed Dehydration (E1cB-like Mechanism)
In the presence of a base (e.g., sodium hydroxide), the dehydration follows a different pathway, often described as an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism. youtube.com
The base removes the most acidic proton, which is the one on the carbon alpha to the carbonyl group (C3), to form an enolate intermediate.
The enolate then expels the hydroxide ion from the β-position (C2) to form the π-bond of the α,β-unsaturated ketone.
This pathway is particularly favorable for β-hydroxy ketones because the acidity of the α-proton is significantly increased by the adjacent carbonyl group, facilitating the initial deprotonation step. youtube.com
Investigation of Reaction Kinetics and Rate Dependence on Reagent Concentration and pH
The kinetics of reactions involving this compound are profoundly affected by its structure, particularly the steric bulk of the cyclohexyl moiety.
Rate Dependence on Reagent Concentration
Enolate Formation: The formation of an enolate by deprotonation at an α-carbon is a key step in many butanone reactions. The rate of this reaction is dependent on the concentration of both the ketone and the base. youtube.com
Baeyer-Villiger Oxidation: The rate of Baeyer-Villiger oxidation is influenced by the concentrations of the ketone and the peroxyacid. numberanalytics.com The choice of peracid is also critical; more acidic peroxyacids, like trifluoroperacetic acid (TFPAA), are more reactive and lead to faster reaction rates. wikipedia.orgjk-sci.com
| Reaction | Typical Rate Law | Factors Increasing Rate | Effect of Steric Hindrance |
|---|---|---|---|
| Reduction (NaBH₄) | rate = k[Ketone][NaBH₄] | Higher reactant concentrations | Decreases rate significantly |
| Enolate Formation (Base) | rate = k[Ketone][Base] | Stronger, less hindered base | Decreases rate of thermodynamic enolate formation |
| Baeyer-Villiger Oxidation | rate = k[Ketone][Peroxyacid] | More reactive (acidic) peroxyacid | Can decrease rate |
Rate Dependence on pH
The pH of the reaction medium is a critical parameter, especially for reactions involving protonation or the formation of intermediates like enolates.
Enolization: The process of keto-enol tautomerism is catalyzed by both acid and base. The rate of ketonization (enol to keto) often exhibits a U-shaped pH-rate profile. muni.czresearchgate.net
At low pH (acid catalysis), the rate is proportional to the H⁺ concentration.
In the near-neutral region, the rate can be pH-independent, dominated by the "uncatalyzed" or water-catalyzed reaction.
At high pH (base catalysis), the rate is proportional to the OH⁻ concentration as the enol is converted to the more reactive enolate anion. researchgate.net
Oxidation/Reduction: Acid catalysis is a key feature of the Baeyer-Villiger oxidation mechanism, as protonation of the carbonyl oxygen is the first step. wikipedia.org Therefore, the reaction rate is enhanced under acidic conditions. Conversely, hydride reductions are typically performed in neutral or slightly basic alcoholic solvents or aprotic ethers and are not generally acid-catalyzed.
The formation of the thermodynamic versus the kinetic enolate is also a crucial kinetic consideration. The kinetic enolate is formed faster by deprotonating the less sterically hindered α-proton (on the methyl group), a process favored by strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures. The thermodynamic enolate , which is more stable due to being more substituted, is formed by deprotonating the more hindered α-proton (on the methylene of the butanone chain). Its formation is favored under conditions that allow for equilibration, such as using a smaller, strong base (e.g., NaOEt) at room temperature. libretexts.orgmasterorganicchemistry.com For this compound, the steric hindrance would make the formation of the kinetic enolate particularly favorable with a base like LDA.
Reactivity and Chemical Transformations of 4 2,2,6 Trimethylcyclohexyl 2 Butanone As a Chemical Building Block
Oxidative Transformations: Formation of Carboxylic Acids and Other Ketones
The ketone functional group in 4-(2,2,6-trimethylcyclohexyl)-2-butanone is susceptible to various oxidative transformations. The specific product formed depends on the nature of the oxidizing agent and the reaction conditions employed.
One of the most significant oxidative reactions for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), or other peroxides. wikipedia.orgorganic-chemistry.org In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. youtube.com The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon; groups that can better stabilize a positive charge are more likely to migrate. organic-chemistry.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the more substituted 2-(2,2,6-trimethylcyclohexyl)ethyl group has a higher migratory aptitude than the methyl group, leading to the formation of methyl 2-(2,2,6-trimethylcyclohexyl)acetate. In biological systems, enzymes known as Baeyer-Villiger monooxygenases (BVMOs) can catalyze this type of transformation. wikipedia.orgnih.gov
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can lead to the oxidative cleavage of the molecule, breaking carbon-carbon bonds to form carboxylic acids.
Table 1: Oxidative Transformations of this compound
| Oxidizing Agent | Reaction Type | Primary Product |
|---|---|---|
| Peroxyacids (e.g., mCPBA) | Baeyer-Villiger Oxidation | Ester (Methyl 2-(2,2,6-trimethylcyclohexyl)acetate) |
| Potassium Permanganate (KMnO₄) | Oxidative Cleavage | Carboxylic Acids |
Reductive Transformations: Conversion to Alcohols and Other Saturated Derivatives
The carbonyl group of this compound can be readily reduced to a secondary alcohol, forming 4-(2,2,6-trimethylcyclohexyl)-2-butanol. chemspider.com This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents.
Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. google.com Catalytic hydrogenation is another widely used method. While the synthesis of this compound itself often involves the hydrogenation of an unsaturated precursor like ionone (B8125255) over a nickel or platinum catalyst, more exhaustive hydrogenation conditions can further reduce the ketone to the corresponding alcohol, known as tetrahydroionol. chemicalbook.com
Table 2: Reductive Transformations of this compound
| Reducing Agent | Reaction Type | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Carbonyl Reduction | 4-(2,2,6-Trimethylcyclohexyl)-2-butanol |
| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl Reduction | 4-(2,2,6-Trimethylcyclohexyl)-2-butanol google.com |
Substitution Reactions Involving the Butanone Chain and Cyclohexyl Ring
This compound can undergo substitution reactions, with the reactivity centered on the butanone chain. The α-carbons adjacent to the carbonyl group are the most common sites for substitution due to the acidity of the α-hydrogens and the ability to form a stable enolate intermediate. For instance, α-halogenation can be achieved by treating the ketone with a halogen (e.g., Br₂) in an acidic or basic medium.
In contrast, the saturated cyclohexyl ring is relatively inert to substitution reactions under standard conditions. Functionalization of the ring typically requires more vigorous conditions, such as free-radical reactions, which often lack selectivity. However, substitution on the ring can be achieved through multi-step synthetic sequences. For example, related synthetic pathways have shown that derivatives can be halogenated on the ring, such as the formation of 3-chloro-tetrahydro-ionyl acetate (B1210297) from a dihydro-ionol derivative, indicating that ring substitution is feasible after initial functionalization. google.com
Role as an Intermediate in the Synthesis of Complex Organic Molecules
This compound is not only a valuable fragrance ingredient but also a key intermediate in the synthesis of other complex organic molecules. Its structure provides a scaffold that can be elaborated upon to create a diverse range of compounds.
The compound itself is typically synthesized via the catalytic hydrogenation of α-ionone or β-ionone. chemicalbook.comgoogle.com As a synthetic intermediate, it can be transformed into its corresponding alcohol, 4-(2,2,6-trimethylcyclohexyl)-2-butanol (tetrahydroionol), which is also used in the fragrance industry. chemspider.comchemicalbook.com Furthermore, its enolate can serve as a nucleophile in aldol (B89426) or Claisen reactions to form new carbon-carbon bonds, extending the molecular framework.
Its structural motif is present in more complex fragrance molecules like Timberone® [1-(2,2,6-trimethylcyclohexyl)hexan-3-one] and Timberol® [1-(2,2,6-trimethylcyclohexyl)hexan-3-ol]. google.comchemicalbook.comscentree.co Syntheses for these molecules have been developed starting from precursors like β-cyclocitral, which is hydrogenated and then reacted with 2-pentanone in an aldol-type reaction, followed by another hydrogenation step. google.com This highlights how the core structure of this compound is a fundamental unit in building larger, structurally related molecules. An isomer, dihydro-gamma-ionone, is known to be a useful precursor for cyclization to produce ambrinol, another valuable fragrance component. google.com
Derivatization Strategies for Functional Group Manipulation
The chemical versatility of this compound allows for numerous derivatization strategies to manipulate its functional groups and create a wide array of new compounds.
The electrophilic carbonyl carbon is a prime target for nucleophilic attack, a fundamental reaction for ketones. This pathway allows for the introduction of various substituents and the creation of new functional groups.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the carbonyl group to form tertiary alcohols after an aqueous workup. The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond by reacting the ketone with a phosphonium (B103445) ylide (Ph₃P=CR₂). Another classic transformation is the formation of a cyanohydrin through the addition of hydrogen cyanide (HCN), which introduces both a hydroxyl and a nitrile group.
Table 3: Nucleophilic Addition Reactions of this compound
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Grignard Reagent (R-MgX) | Nucleophilic Addition | Tertiary Alcohol |
| Organolithium Reagent (R-Li) | Nucleophilic Addition | Tertiary Alcohol |
| Phosphonium Ylide (Ph₃P=CR₂) | Wittig Reaction | Alkene |
While this compound is a saturated ketone, its reactivity is intrinsically linked to its α,β-unsaturated precursors, such as α-ionone and β-ionone. These unsaturated ketones are key starting materials and their transformations are crucial for synthesizing a wide range of derivatives. nih.gov
A primary reaction of α,β-unsaturated ketones is the 1,4-conjugate addition, or Michael reaction, where nucleophiles add to the β-carbon of the carbon-carbon double bond. mdpi.comresearchgate.net This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds. A variety of nucleophiles can be employed, including malonates, nitroalkanes, and heteroatoms like oxygen, sulfur, and nitrogen. mdpi.com
These unsaturated systems can also participate in multi-component reactions, which are highly efficient processes where multiple reactants combine in a single step to form a complex product. nih.gov For example, cascade reactions involving α,β-unsaturated cyclic ketones and other reagents can lead to the rapid assembly of complex cyclic systems like tetrahydroxanthenones. mdpi.com These transformations on the unsaturated backbone allow for significant molecular diversification before the final hydrogenation step that yields the saturated this compound or its derivatives.
Table of Mentioned Compounds
| Common Name / Trade Name | IUPAC Name |
| This compound | This compound nist.gov |
| Tetrahydroionone | This compound nist.gov |
| m-CPBA | 3-Chloroperoxybenzoic acid |
| Methyl 2-(2,2,6-trimethylcyclohexyl)acetate | Methyl 2-(2,2,6-trimethylcyclohexyl)acetate |
| Potassium Permanganate | Potassium Permanganate |
| Chromium Trioxide | Chromium Trioxide |
| 4-(2,2,6-Trimethylcyclohexyl)-2-butanol | 4-(2,2,6-Trimethylcyclohexyl)-2-butanol chemspider.com |
| Tetrahydroionol | 4-(2,2,6-Trimethylcyclohexyl)-2-butanol chemspider.com |
| Sodium Borohydride | Sodium Borohydride |
| Lithium Aluminum Hydride | Lithium Aluminum Hydride |
| 3-chloro-tetrahydro-ionyl acetate | Acetic acid, (3-chloro-2,2,6-trimethyl-cyclohexyl)-1-methyl-ethyl ester |
| α-Ionone | (E)-4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one epa.gov |
| β-Ionone | (E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one |
| Timberone® | 1-(2,2,6-Trimethylcyclohexyl)hexan-3-one google.com |
| Timberol® | 1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol chemicalbook.com |
| β-Cyclocitral | 2,6,6-Trimethylcyclohex-1-ene-1-carbaldehyde |
| Dihydro-gamma-ionone | 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one fraterworks.com |
| Ambrinol | 2,5,5,8a-Tetramethyl-4,5,6,7,8,8a-hexahydro-2H-chromene |
| Hydrogen Cyanide | Hydrogen Cyanide |
| Tetrahydroxanthenones | Tetrahydroxanthenones |
Computational Chemistry and Theoretical Studies on 4 2,2,6 Trimethylcyclohexyl 2 Butanone
Electronic Structure Analysis
The electronic structure of a molecule dictates its fundamental chemical properties. Through computational methods, we can model and analyze the distribution of electrons and their energy levels, providing insights into the molecule's stability and potential for reaction.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a workhorse of computational chemistry for predicting the ground state properties of molecules like 4-(2,2,6-trimethylcyclohexyl)-2-butanone.
DFT calculations can determine the molecule's most stable three-dimensional arrangement of atoms (its optimized geometry) by finding the minimum energy state. These calculations also yield other crucial data, including bond lengths, bond angles, and the total electronic energy. For complex molecules, DFT provides a balance between accuracy and computational cost, making it a preferred tool. mdpi.com While specific DFT studies on this compound are not extensively published, the methodology is routinely applied to similar organic structures. rsc.orgnih.gov A typical output for such a calculation would provide a detailed picture of the molecule's energetic and geometric parameters.
Table 1: Representative Data from a Hypothetical DFT Calculation on this compound
| Property | Description | Example Value |
| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | (Value in Hartrees) |
| C=O Bond Length | The calculated distance between the carbon and oxygen atoms of the ketone group. | ~1.22 Å |
| C-C-C Bond Angle | The angle within the cyclohexane (B81311) ring, which indicates any deviation from ideal tetrahedral geometry. | ~111° |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | (Value in Debye) |
Note: The values in this table are illustrative and represent typical outcomes for similar ketones.
HOMO-LUMO Gap Analysis and its Relevance to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us A large gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap suggests the molecule is more reactive. biomedres.usaimspress.com
For this compound, the key reactive site is the carbonyl group (C=O). The HOMO is typically associated with the lone pair electrons on the oxygen atom, making it a center for nucleophilic attack. The LUMO is often the π* antibonding orbital of the carbonyl group, which can accept electrons. The HOMO-LUMO gap can be calculated using DFT and helps to explain the molecule's behavior in chemical reactions, such as reductions of the ketone. aimspress.com Compared to its unsaturated precursor, β-ionone, the saturation of the cyclohexene (B86901) ring in this compound removes the extended π-conjugation, which would be expected to result in a larger HOMO-LUMO gap and thus greater electronic stability.
Spin Density Distribution in Radical Intermediates
Radical reactions involve species with unpaired electrons. Computational chemistry can calculate the spin density, which describes the spatial distribution of this unpaired electron within a radical. nih.govresearchgate.net This is crucial for understanding the reactivity and stability of radical intermediates.
While radical reactions of this compound are not common, theoretical studies on related species provide insight. For instance, studies on the radical ions of its precursor, β-ionone, have been conducted to understand their structure and reactivity. chemrxiv.org If a radical were formed on the this compound molecule, for example, by hydrogen atom abstraction from the cyclohexane ring, DFT calculations could predict where the unpaired electron is most likely to reside. nih.gov The spin would likely be delocalized across adjacent carbon atoms, and its distribution would determine the most probable sites for subsequent reactions. Such calculations are typically performed using an unrestricted formalism (e.g., UB3LYP) that treats alpha and beta spin electrons separately. researchgate.net
Molecular Modeling of Stereoisomer Stability and Conformational Landscapes
This compound is a chiral molecule with multiple stereocenters, leading to a variety of stereoisomers. The cyclohexane ring is also conformationally flexible, existing primarily in a chair conformation to minimize steric and angle strain. libretexts.org
Molecular modeling, using methods ranging from molecular mechanics to DFT, is essential for analyzing the three-dimensional structures and relative stabilities of these isomers and conformers. rsc.org The cyclohexane ring can undergo a "ring flip," which interconverts axial and equatorial positions. libretexts.org For a substituted cyclohexane, the most stable conformation is typically the one that places the largest substituent groups in the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org
Table 2: Stereocenters and Potential Conformations of this compound
| Feature | Description | Computational Relevance |
| Stereocenters | Carbons C1 and C6 of the cyclohexane ring. | Leads to multiple diastereomers and enantiomers (e.g., cis/trans isomers). |
| Conformations | Primarily chair, boat, and twist-boat forms of the cyclohexane ring. The chair is most stable. libretexts.org | Energy calculations determine the relative stability of conformers (e.g., axial vs. equatorial placement of substituents). |
| 1,3-Diaxial Interactions | Steric strain between an axial substituent and other axial atoms on the same side of the ring. | Quantifying this strain helps predict the lowest energy chair conformation. libretexts.org |
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products.
Simulating Spectroscopic Properties for Validation (e.g., IR, Mass Spectrometry)
A crucial application of computational chemistry is the simulation of spectroscopic data. By calculating properties like vibrational frequencies or ionization patterns, theoretical spectra can be generated and compared directly with experimental results for validation. ru.nlmdpi.com
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. Each frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond or the bending of C-H bonds. The calculated IR spectrum can be compared to the experimental spectrum, like the one available in the NIST Chemistry WebBook, to confirm the structure of the synthesized compound. nist.gov The strong absorption band characteristic of the ketone's C=O stretch is a key feature for comparison.
Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can help rationalize observed fragmentation patterns. After a molecule is ionized in a mass spectrometer, it breaks apart into smaller, charged fragments. Theoretical calculations can determine the relative stabilities of potential fragment ions, helping to explain why certain peaks are more intense than others in the experimental mass spectrum. nist.gov The NIST database shows prominent peaks for this compound that correspond to specific fragmentation pathways. nist.gov
Table 3: Key Experimental Spectroscopic Data for this compound from NIST Database
| Spectroscopy Type | Key Feature | Observed Value (m/z or cm⁻¹) | Interpretation |
| Mass Spectrometry | Molecular Ion (M+) | 196 | Corresponds to the molecular weight of C₁₃H₂₄O. nist.gov |
| Mass Spectrometry | Base Peak | 43 | Likely corresponds to the stable [CH₃CO]⁺ fragment. |
| Mass Spectrometry | Significant Fragment | 123 | Plausible fragment from cleavage of the butyl chain from the ring. |
| Infrared Spectroscopy | C=O Stretch | ~1715 cm⁻¹ | Characteristic strong absorption for a saturated ketone. |
| Infrared Spectroscopy | C-H Stretch | ~2850-2950 cm⁻¹ | Characteristic absorptions for alkyl C-H bonds. |
Note: Data sourced from the NIST Chemistry WebBook. nist.govnist.gov The IR data is for the structurally similar Tetrahydroionone.
This synergy between computational prediction and experimental validation is a cornerstone of modern chemical analysis, providing a high degree of confidence in structural assignments and a deeper understanding of molecular properties.
Theoretical Approaches to Environmental Transformation Pathways
The environmental fate of synthetic compounds like this compound is a critical area of study. Computational chemistry and theoretical models offer a powerful, predictive lens through which to investigate the potential transformation pathways of this compound in the environment. These theoretical approaches can elucidate reaction mechanisms, predict degradation products, and estimate reaction rates, providing valuable insights where experimental data may be limited.
Theoretical studies on the environmental transformation of organic molecules often focus on key reactive species present in the atmosphere and aquatic environments, such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). These highly reactive species can initiate the degradation of organic compounds through various reaction mechanisms.
For a molecule like this compound, theoretical investigations would likely concentrate on several potential reaction sites. The saturated cyclohexyl ring is susceptible to hydrogen atom abstraction by hydroxyl radicals. The presence of tertiary hydrogens on the cyclohexane ring, particularly at the C-6 position, presents a likely point of initial attack due to the relative stability of the resulting carbon-centered radical.
The butanone side chain also offers reactive sites. The carbonyl group itself can influence the reactivity of adjacent carbon atoms. Hydrogen abstraction from the carbon atoms alpha to the carbonyl group (the C-1 and C-3 positions of the butanone chain) is another probable degradation pathway.
Hypothetical Atmospheric Degradation Pathways
In the gas phase, the reaction with hydroxyl radicals is often the dominant removal process for volatile organic compounds. A theoretical study would model the reaction of this compound with •OH. This would involve calculating the activation energies for hydrogen abstraction from different C-H bonds in the molecule.
A plausible initial step in the atmospheric degradation, as predicted by theoretical calculations, would be the abstraction of a hydrogen atom from the most susceptible position. Following this initial radical formation, a series of rapid reactions with molecular oxygen (O₂) would likely occur, leading to the formation of a peroxy radical (ROO•). Subsequent reactions of this peroxy radical could lead to the formation of a variety of oxygenated products, including alcohols, aldehydes, and ketones, and potentially ring-opening products.
Table 1: Potential Initial Reactions in the Environmental Transformation of this compound
| Reactive Species | Proposed Reaction Type | Target Site on the Molecule |
| Hydroxyl Radical (•OH) | Hydrogen Abstraction | C-H bonds on the cyclohexyl ring and butanone chain |
| Ozone (O₃) | Unlikely due to lack of double bonds | Not a primary pathway |
| Nitrate Radical (NO₃•) | Hydrogen Abstraction | C-H bonds, particularly during nighttime |
Table 2: Hypothetical Product Classes from Theoretical Degradation Pathways
| Initial Reaction | Subsequent Reactions | Potential Product Classes |
| Hydrogen Abstraction | Addition of O₂, Radical-radical reactions | Hydroxylated derivatives, Carbonyl compounds, Ring-opened products |
It is important to note that while theoretical models provide a framework for understanding potential environmental transformation pathways, the actual environmental fate of this compound will be influenced by a complex interplay of environmental conditions, including temperature, sunlight intensity, and the presence of other chemical species.
Advanced Analytical Methodologies for Characterization in Academic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups through the interaction of matter with electromagnetic radiation.
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.
Table 1: Characteristic IR Absorption Bands for 4-(2,2,6-Trimethylcyclohexyl)-2-butanone
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |
| C=O (Ketone) | Stretch | ~1715 | Strong, Sharp |
This table is based on established principles of IR spectroscopy.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it provides a powerful tool for separating components of a mixture and identifying them based on their unique mass spectra. nih.gov For a pure compound, MS provides the molecular weight and structural information based on fragmentation patterns. chemguide.co.uk
The electron ionization (EI) mass spectrum of this compound (molecular weight: 196.33 g/mol ) would show a molecular ion peak (M⁺) at m/z = 196. nist.gov The fragmentation of this molecular ion is influenced by the ketone functional group and the alkyl structure. chemguide.co.uk Key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for ketones. This can result in the formation of an acylium ion [CH₃CO]⁺ at m/z = 43, or the loss of this group, leading to a fragment at m/z = 153.
McLafferty Rearrangement: Ketones with a sufficiently long alkyl chain can undergo this characteristic rearrangement, though it may be less favored in this specific structure compared to alpha-cleavage.
Cleavage of the Cyclohexyl Ring: Fragmentation can occur within the trimethylcyclohexyl ring or at the bond connecting it to the butanone side chain.
The NIST Mass Spectrometry Data Center provides reference spectra that allow for the confident identification of this compound. nist.gov
Table 2: Major Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Significance |
|---|---|---|
| 196 | [C₁₃H₂₄O]⁺ | Molecular Ion (M⁺) |
| 181 | [M - CH₃]⁺ | Loss of a methyl group |
| 153 | [M - CH₃CO]⁺ | Loss of the acetyl group via alpha-cleavage |
| 139 | [C₁₀H₁₉]⁺ | Loss of the butanone side chain |
This table is based on data from the NIST WebBook and general principles of mass spectrometry fragmentation. chemguide.co.uknist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide information on the chemical environment, connectivity, and stereochemistry of atoms.
For this compound, the ¹H NMR spectrum would display distinct signals for each unique proton environment. The three protons of the methyl group adjacent to the carbonyl (position 1) would appear as a sharp singlet, being the most deshielded of the methyl groups. The protons on the butanone chain (positions 3 and 4) and those on the trimethylcyclohexyl ring would produce a series of complex multiplets in the upfield region.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, 13 distinct signals are expected, barring any coincidental overlap. The carbonyl carbon (C-2) is the most deshielded, appearing significantly downfield (~209 ppm), which is highly characteristic of a ketone. docbrown.info The other carbons of the butanone chain and the trimethylcyclohexyl ring would appear at higher field strengths.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COCH₃ | 2.1 - 2.2 | Singlet |
| -CH₂-CO- | 2.3 - 2.5 | Triplet |
| Ring & Chain -CH-, -CH₂- | 0.8 - 1.8 | Complex Multiplets |
This table is based on predictive models and typical values for similar structures. guidechem.com
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~209 |
| Carbons adjacent to C=O | 40 - 50 |
| Ring & Chain -CH-, -CH₂-, -C- | 20 - 40 |
| -CH₃ (acetyl) | ~30 |
This table is based on predictive models and data for analogous ketones like 2-butanone. docbrown.infoguidechem.com
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."
Gas Chromatography (GC) is an essential technique for analyzing volatile compounds like this compound. In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long capillary column. docbrown.info
GC is exceptionally well-suited for determining the purity of a sample of this compound. A pure sample will yield a single, sharp peak in the chromatogram, while impurities will appear as separate peaks. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions (e.g., column type, temperature program, and gas flow rate). The NIST database reports a Van Den Dool and Kratz retention index of 1456 for this compound on a non-polar VF-5MS capillary column, which aids in its identification. nist.gov
Furthermore, due to the presence of multiple chiral centers on the cyclohexyl ring, this compound can exist as several diastereomers. GC, particularly when using specialized chiral stationary phases, can be employed to separate and quantify these different stereoisomers. reddit.com
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. It is used for both analytical (quantification) and preparative (purification) applications.
For this compound, a reverse-phase (RP) HPLC method would be most common. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.com A similar compound, 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-butanone, has been successfully analyzed using a mobile phase of acetonitrile, water, and a phosphoric acid modifier on a Newcrom R1 column. sielc.com A comparable method could be readily developed for the target compound.
HPLC is invaluable for monitoring the progress of a chemical reaction, such as the synthesis of this compound. By taking small aliquots from the reaction mixture over time and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of the product, allowing for reaction optimization. It is also used to assess the purity of the final product and can be scaled up to preparative HPLC for purification.
Table 5: List of Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Phosphoric Acid |
| 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-butanone |
Chiral Analytical Methods for Enantiomeric Excess Determination
The determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample, is fundamental in stereoselective synthesis and analysis. For this compound and related compounds, the primary methods for this purpose are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC). chromatographyonline.comnih.gov These techniques separate the enantiomers, allowing for their individual quantification.
Chiral GC is a powerful tool for the analysis of volatile compounds. gcms.cz The separation is achieved by using a chiral stationary phase (CSP) within the GC column. gcms.czuni-muenchen.de Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for this purpose. gcms.czresearchgate.net These cyclic oligosaccharides possess a chiral cavity, which allows for differential interactions with the enantiomers of the analyte. csfarmacie.cz The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times, enabling their separation and quantification. uni-muenchen.decsfarmacie.cz The choice of the specific cyclodextrin derivative and its substituents is critical for achieving optimal separation. researchgate.nethplc.sk
Chiral HPLC is another indispensable method, particularly for less volatile compounds. chromatographyonline.comcsfarmacie.cz Similar to chiral GC, it relies on the use of a CSP. chiralpedia.com These CSPs can be based on various chiral selectors, including polysaccharides, proteins, and cyclodextrins, which are bonded to a solid support like silica. csfarmacie.czchiralpedia.com The separation mechanism is based on the formation of temporary diastereomeric complexes between the enantiomers and the CSP, leading to different elution times. chiralpedia.com The selection of the appropriate CSP and mobile phase is crucial for successful enantioseparation. chromatographyonline.com
Table 1: Comparison of Chiral Separation Techniques
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Differential partitioning between a gaseous mobile phase and a chiral stationary phase. gcms.czuni-muenchen.de | Differential adsorption between a liquid mobile phase and a chiral stationary phase. csfarmacie.czchiralpedia.com |
| Analytes | Volatile and thermally stable compounds. hplc.sk | Wide range of compounds, including non-volatile ones. chromatographyonline.com |
| Common CSPs | Cyclodextrin derivatives. gcms.czresearchgate.net | Polysaccharide derivatives, proteins, cyclodextrins. csfarmacie.czchiralpedia.com |
| Advantages | High resolution, speed, and sensitivity. uni-muenchen.de | Wide applicability, robust, preparative scale possible. chromatographyonline.comnih.gov |
X-ray Crystallography for Absolute Stereochemistry Determination (if applicable to derivatives)
While determining the enantiomeric ratio is crucial, establishing the absolute stereochemistry (the actual three-dimensional arrangement of atoms) is the definitive step in characterizing a chiral molecule. X-ray crystallography is the most unambiguous method for this purpose. This technique requires the analyte to be in a crystalline form. While obtaining suitable crystals of the parent ketone, this compound, can be challenging, the method is highly applicable to its solid derivatives.
In a recent study, a series of β-ionone thiazolylhydrazone derivatives were synthesized and their structures were characterized. researchgate.netmdpi.comnih.gov For one of these derivatives, the exact molecular structure was unequivocally confirmed using single-crystal X-ray diffraction analysis. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise position of each atom in three-dimensional space. This allows for the direct determination of the molecule's absolute configuration. The successful application of X-ray crystallography to these derivatives demonstrates its power in confirming the stereochemistry of complex molecules derived from the ionone (B8125255) framework. mdpi.com
Table 2: Key Steps in X-ray Crystallography for a Derivative
| Step | Description |
|---|---|
| 1. Synthesis | A suitable solid derivative of the chiral compound is synthesized. researchgate.netmdpi.com |
| 2. Crystallization | A single, high-quality crystal of the derivative is grown. mdpi.com |
| 3. Data Collection | The crystal is mounted and irradiated with X-rays to collect diffraction data. |
| 4. Structure Solution | The diffraction data is processed to determine the electron density and solve the crystal structure. |
| 5. Refinement | The structural model is refined to obtain precise atomic coordinates and confirm absolute stereochemistry. |
Isotopic Labeling for Mechanistic Studies (e.g., ²H or ¹³C)
Isotopic labeling is a sophisticated technique used to trace the journey of atoms through a chemical reaction or a biosynthetic pathway. wikipedia.org This method provides invaluable insights into reaction mechanisms that are otherwise unobtainable. researchgate.netnumberanalytics.com By replacing an atom (e.g., hydrogen or carbon) with one of its heavier, stable isotopes (e.g., deuterium (B1214612), ²H, or carbon-13, ¹³C), researchers can follow the labeled atom's position in the products, thereby elucidating the bond-forming and bond-breaking steps of the mechanism. wikipedia.orgnih.gov
In the context of terpenes and related compounds like the ionones, isotopic labeling is crucial for understanding their biosynthesis. nih.govnih.gov For instance, studies on the formation of terpene volatiles in plants have utilized deuterium oxide (D₂O) as a labeling source. nih.gov By supplying the plant with D₂O, the deuterium is incorporated into the molecules during their de novo synthesis. Subsequent analysis of the volatile products by mass spectrometry can reveal the extent and position of deuterium incorporation, confirming the biosynthetic pathway. nih.gov
While specific isotopic labeling studies on this compound are not extensively reported, the principles are directly applicable. For example, to study the mechanism of its formation via the hydrogenation of an ionone precursor, one could use deuterium gas (D₂) and a catalyst. The position of the deuterium atoms in the resulting saturated cyclohexyl ring would provide detailed information about the stereochemistry of the catalytic hydrogenation process. Similarly, ¹³C-labeled precursors could be used to investigate potential molecular rearrangements during its synthesis or metabolism. The use of ¹³C labeling is often preferred over deuterium as it tends to cause fewer isotope effects that might alter reaction kinetics. nih.gov
Table 3: Common Isotopes Used in Mechanistic Studies
| Isotope | Natural Abundance (%) | Detection Method | Application Example |
|---|---|---|---|
| ²H (Deuterium) | 0.015 | Mass Spectrometry, NMR Spectroscopy | Tracing biosynthetic pathways of terpenes. nih.gov |
| ¹³C | 1.1 | Mass Spectrometry, NMR Spectroscopy | Investigating rearrangement reactions and metabolic flux. nih.gov |
| ¹⁸O | 0.2 | Mass Spectrometry | Studying oxidation reaction mechanisms. numberanalytics.com |
Interdisciplinary Research Frontiers and Future Directions
Design and Synthesis of Novel Fragrance and Aroma Chemicals with a Focus on Structure-Odor Relationships
The quest for new fragrance and aroma chemicals with specific desired scents is a major driver of research. For compounds like 4-(2,2,6-trimethylcyclohexyl)-2-butanone, the relationship between its molecular structure and its characteristic woody-amber odor is of fundamental importance.
Detailed research findings indicate that the olfactory character of woody and amber odorants is highly dependent on their three-dimensional structure. researchgate.net The spatial arrangement of the bulky trimethylcyclohexyl group in relation to the ketone functional group is critical. Even subtle changes in the stereochemistry of the molecule can lead to significant differences in scent perception. For instance, in related complex odorants, one enantiomer can be over 100 times more potent than its mirror image, highlighting the high stereospecificity of olfactory receptors. nih.gov
The synthesis of novel fragrance molecules often builds upon existing successful structures. For example, the synthesis of Ambrocenide®, a potent woody-amber fragrance, starts from cedrene, a natural component of cedar oil. catalysis.despecialchem.com This process involves multiple chemical transformations to achieve the desired molecular architecture. Similarly, the synthesis of other woody odorants like Timberol® involves multi-step reactions, such as an aldol (B89426) condensation followed by cyclization. scentree.co
Computational methods, including deep learning and quantitative structure-activity relationship (QSAR) models, are becoming increasingly important in predicting the odor of new molecules. researchgate.netnih.gov These models analyze molecular properties like size, shape, and electronic features to forecast the resulting scent, guiding the synthesis of new compounds with potentially interesting olfactory profiles. nih.gov The concept of "odotopes," or specific molecular fragments responsible for a particular smell, is also a key aspect of modern fragrance design. researchgate.net
| Compound Family | Key Structural Features for Odor | Related Synthetic Fragrances |
| Substituted Cyclohexyl Ketones | Bulky cyclohexyl group, position and type of ketone | Timberol®, Norlimbanol® |
| Diterpenoid-derived | Polycyclic structures, specific oxygenated functional groups | Ambrocenide®, Sclareolide |
| Ionone-type | Cyclohexenyl ring with an unsaturated ketone side chain | Alpha-Isomethyl Ionone (B8125255), Boronal |
Applications as Building Blocks in Pharmaceutical Chemistry and Materials Science
While primarily known for its use in fragrances, the structural motifs present in this compound and related terpene-derived molecules offer potential as building blocks in other areas of chemistry. Terpenes, the broader class to which the precursor of this compound belongs, are known starting materials for the synthesis of various products, including some with medicinal applications. catalysis.despecialchem.com
The functionalized cyclohexane (B81311) ring system is a common feature in many biologically active molecules. The specific stereochemistry and substitution pattern of the ring can influence how a molecule interacts with biological targets. While direct applications of this compound in pharmaceuticals are not widely reported, its structural elements could, in principle, be modified to create new molecular scaffolds for drug discovery.
In materials science, the incorporation of bulky, hydrophobic groups like the trimethylcyclohexyl moiety can influence the physical properties of polymers and other materials. Such groups can affect properties like thermal stability, solubility, and surface characteristics. There is ongoing research into using terpene-derived building blocks for the creation of new polymers with tailored properties.
Development of Green Chemistry Methodologies for Synthesis
The fragrance industry is increasingly focused on developing more sustainable and environmentally friendly synthetic methods. This includes the use of renewable starting materials, reducing the number of reaction steps, and employing catalysts to improve efficiency and reduce waste. specialchem.com
For woody-amber fragrances, research has focused on developing more selective and higher-yielding synthetic routes. For example, new processes for the synthesis of Ambrocenide® have been developed to be more efficient and reduce the formation of unwanted byproducts. catalysis.despecialchem.com The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is another promising avenue for the green synthesis of fragrance molecules. nih.gov Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in large batches, offers advantages in terms of safety, efficiency, and scalability for the synthesis of odorants. nih.gov
Exploration of Biological Interactions (focusing on molecular mechanisms or target engagement studies)
The primary biological interaction of a fragrance molecule like this compound is with olfactory receptors in the nose. Understanding these interactions at a molecular level is a key area of research. The shape of the molecule is thought to be a crucial factor in how it binds to its specific receptor, triggering the perception of its characteristic scent. researchgate.net
Studies on human odorant binding proteins (hOBPs) have shown that the binding of an odorant is influenced by its molecular weight, lipophilicity (logP), and vapor pressure. nih.gov These proteins are thought to play a role in transporting odorant molecules through the nasal mucus to the olfactory receptors. nih.gov The interaction between the odorant and the receptor is highly specific, and even small changes in the odorant's structure can alter how it is perceived. nih.gov
Environmental Chemistry: Studying Transformation Pathways and Degradation Mechanisms
The environmental fate of fragrance ingredients is an important area of study to ensure their safe use. Research in this area focuses on understanding how compounds like this compound behave in the environment, including their potential to biodegrade and their transformation pathways.
While specific degradation studies on this compound are not extensively published in readily available literature, general principles of environmental chemistry suggest that as an organic molecule, it would be subject to various degradation processes in the environment, such as microbial degradation and photochemical reactions. The persistence and potential for bioaccumulation of fragrance molecules are key parameters assessed in their environmental risk assessments.
Advances in Catalytic Asymmetric Synthesis for Complex Ketones
The synthesis of specific stereoisomers of complex ketones is a significant challenge in organic chemistry, with important implications for the fragrance industry where different isomers can have distinct odors. Catalytic asymmetric synthesis, which uses chiral catalysts to produce a desired enantiomer or diastereomer in excess, is a powerful tool for achieving this.
For ketones with multiple stereocenters, such as the precursors to woody odorants, controlling the stereochemistry during synthesis is crucial. Advances in this field include the development of new chiral catalysts and synthetic methodologies that allow for the highly selective creation of specific isomers. While specific applications of these advanced methods to the synthesis of this compound are not widely documented, the general progress in asymmetric catalysis for ketones is highly relevant to the future production of this and other chiral fragrance molecules.
Q & A
Q. How can computational modeling predict the environmental fate or biodegradation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
